trans-2-Phenylcyclopropyl isocyanate
Description
Significance within Cyclopropane (B1198618) Chemistry and Isocyanate Chemistry
The chemical importance of trans-2-Phenylcyclopropyl isocyanate stems from the combination of its two core structural features: the cyclopropane ring and the isocyanate group.
Cyclopropane Chemistry: The cyclopropane ring is a three-membered carbocycle with C-C bond angles of 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbons. This deviation results in substantial ring strain. wikipedia.org The carbon-carbon bonds possess increased π-character, making the ring susceptible to opening reactions with various reagents. nih.govpharmaguideline.com This reactivity allows cyclopropane derivatives to serve as precursors to a variety of acyclic compounds and as building blocks in the synthesis of more complex molecules.
Isocyanate Chemistry: The isocyanate group (–N=C=O) is a highly electrophilic functional group. The central carbon atom is susceptible to nucleophilic attack by a wide range of compounds, including alcohols, amines, and water. wikipedia.orgdoxuchem.compoliuretanos.net These reactions are fundamental to the synthesis of carbamates (urethanes), ureas, and other nitrogen-containing compounds, which are ubiquitous in pharmaceuticals, agrochemicals, and materials science, most notably in the production of polyurethanes. wikipedia.orgrsc.orgrsc.org
The fusion of these two chemical domains in this compound creates a bifunctional reagent where the isocyanate provides a reactive handle for derivatization, while the phenylcyclopropyl moiety imparts a specific, rigid, and stereochemically defined structural element to the target molecule.
Overview of Stereochemical Purity in Chemical Synthesis
Stereochemistry is a critical aspect of chemical synthesis, as the three-dimensional arrangement of atoms in a molecule can drastically alter its properties and biological activity. In this compound, the "trans" designation refers to the relative orientation of the phenyl and isocyanate groups on opposite sides of the cyclopropane ring.
The synthesis of this compound with high stereochemical purity is paramount. The precursor, trans-2-phenylcyclopropylamine, is often prepared by reacting styrene (B11656) with a diazoacetate to form a mixture of cis and trans isomers of ethyl 2-phenylcyclopropanecarboxylate. google.com A crucial step in the synthesis is the separation of these isomers, which can be achieved by fractional recrystallization of the corresponding carboxylic acids, as the trans isomer is typically less soluble. google.com An alternative approach involves isomerizing the cis/trans ester mixture to favor the more stable trans isomer. google.com
Once the stereochemically pure trans-2-phenylcyclopropanecarboxylic acid is isolated, it can be converted to the isocyanate. A common method for this transformation is the Curtius rearrangement. wikipedia.orgnih.gov This reaction proceeds through an acyl azide (B81097) intermediate and is known to occur with complete retention of the migrating group's stereochemistry. wikipedia.org Therefore, the high stereochemical purity of the trans-carboxylic acid precursor is directly transferred to the final this compound product. This stereochemical fidelity is essential for its application in fields like medicinal chemistry, where specific enantiomers or diastereomers often exhibit desired pharmacological effects. For instance, the enantiomers of the parent amine, tranylcypromine, show markedly different potencies as monoamine oxidase inhibitors. google.comnih.gov
Contemporary Research Landscape of Isocyanate Reagents
Isocyanate reagents remain at the forefront of contemporary chemical research due to their versatility and reactivity. novapublishers.com They are indispensable building blocks in diverse areas, from drug discovery to materials science. rsc.org
The modern research landscape is shaped by several key trends:
Green Chemistry Initiatives: A major focus is the development of safer and more sustainable methods for isocyanate synthesis. rsc.org The traditional industrial method involves the use of highly toxic phosgene (B1210022). acs.org Consequently, significant research is dedicated to developing non-phosgene routes, such as the reductive carbonylation of nitro compounds or the thermal decomposition of carbamates. acs.orgrsc.org The Curtius rearrangement is considered a greener laboratory-scale alternative as it avoids phosgene. libretexts.org
Multicomponent Reactions (MCRs): Isocyanates are valuable components in MCRs, where three or more reactants combine in a single step to form a complex product. rsc.org This approach offers high efficiency and atom economy, aligning with the principles of green chemistry and accelerating the discovery of novel compounds. rsc.org
Bioconjugation and Chemical Biology: The reactivity of isocyanates makes them suitable for creating stable linkages to biological molecules. A recent strategy, known as isocyanate-mediated chemical tagging (IMCT), uses the broad reactivity of the isocyanate group to attach chemical tags to drug-like small molecules, facilitating studies in target identification and drug discovery. nih.gov
Isocyanates, including specialized reagents like this compound, are thus not merely historical reagents but continue to be central to innovation, enabling the synthesis of complex molecular architectures and driving progress in sustainable chemistry and pharmaceutical development. patsnap.com
Structure
3D Structure
Properties
Molecular Formula |
C10H9NO |
|---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
[(1R,2S)-2-isocyanatocyclopropyl]benzene |
InChI |
InChI=1S/C10H9NO/c12-7-11-10-6-9(10)8-4-2-1-3-5-8/h1-5,9-10H,6H2/t9-,10+/m1/s1 |
InChI Key |
DYUXVJAFBUZREW-ZJUUUORDSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]1N=C=O)C2=CC=CC=C2 |
Canonical SMILES |
C1C(C1N=C=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for Trans 2 Phenylcyclopropyl Isocyanate and Precursors
Strategies for Cyclopropane (B1198618) Ring Formation with Defined Stereochemistry
The construction of the trans-2-phenylcyclopropane core is a critical step, with various methods developed to control the stereochemistry of the resulting product.
A common and historical method for creating the 2-phenylcyclopropane carboxylate structure involves the reaction of styrene (B11656) with ethyl diazoacetate. google.com This reaction typically yields a mixture of cis and trans isomers of ethyl 2-phenylcyclopropanecarboxylate. google.com Hydrolysis of this ester mixture produces the corresponding cis/trans-2-phenylcyclopropane carboxylic acids. google.com The desired trans isomer can then be separated from the cis isomer through recrystallization from hot water, where the trans isomer crystallizes out while the cis isomer remains in solution. google.com
Another approach involves the use of trimethylsulfoxonium (B8643921) iodide and potassium-tert-butylate with cinnamic acid isopropyl ester in DMSO. This method has been reported to yield a mixture with a high content of the trans-2-phenylcyclopropyl isopropyl ester. google.com Furthermore, copper chromite spinel nanoparticles in conjunction with a basic ionic liquid have been described as an efficient catalytic system for the synthesis of cyclopropanecarboxylic acids from precursors like trans-cinnamic acid. researchgate.net
Table 1: Comparison of Cyclopropanation Methods for trans-2-Phenylcyclopropane Carboxylate Derivatives
| Reactants | Reagents/Catalysts | Product | Key Outcomes |
|---|---|---|---|
| Styrene, Ethyl diazoacetate | None specified | cis,trans-Ethyl 2-phenylcyclopropanecarboxylate | Forms a mixture of cis and trans isomers. google.com |
| Cinnamic acid isopropyl ester | Trimethylsulfoxonium iodide, Potassium-tert-butylate | trans-2-Phenylcyclopropyl isopropyl ester | Results in a mixture with a high trans isomer content. google.com |
| trans-Cinnamic acid | Copper chromite spinel nanoparticles, Basic ionic liquid | (±)-trans-2-Phenylcyclopropanecarboxylic acid | Described as an efficient synthesis method. researchgate.net |
Achieving stereocontrol in cyclopropanation is crucial for accessing the desired trans isomer. The reaction of styrene with ethyl diazoacetate typically produces a mixture where the trans isomer is the major product, often in a 3:1 or 4:1 ratio over the cis isomer. google.com The separation of these isomers is then accomplished by fractional crystallization of the corresponding carboxylic acids. google.com
More advanced strategies for stereoselective synthesis have been developed. For instance, the Simmons-Smith reaction, which utilizes a carbenoid, is known for its stereospecificity where the addition to an alkene occurs in a syn manner. wikipedia.orgnih.gov Asymmetric versions of the Simmons-Smith reaction have also been developed to produce enantiopure cyclopropanes. nih.gov Additionally, organocatalytic asymmetric synthesis has emerged as a powerful tool for producing trans-1,3-disubstituted tetrahydroisoquinolines, showcasing the potential for stereocontrol in related cyclic systems. nih.gov The choice of catalyst and reaction conditions plays a pivotal role in directing the stereochemical outcome of the cyclopropanation reaction. google.com
Isocyanate Moiety Introduction via Rearrangement Reactions
The conversion of a carboxylic acid or its derivative into an isocyanate is a key transformation in the synthesis of trans-2-Phenylcyclopropyl isocyanate.
The Curtius rearrangement is a widely used and reliable method for converting carboxylic acids into isocyanates. wikipedia.orgorganic-chemistry.org In the synthesis of this compound, the precursor, trans-2-phenylcyclopropanecarboxylic acid, is first converted to its acid chloride, typically using thionyl chloride. google.com This acid chloride is then treated with sodium azide (B81097) to form the corresponding acyl azide. google.com Subsequent thermal decomposition of the acyl azide induces the Curtius rearrangement, where it loses nitrogen gas and rearranges to form this compound. google.comwikipedia.org A significant advantage of the Curtius rearrangement is that the migration of the alkyl or aryl group occurs with complete retention of its stereochemical configuration. wikipedia.orgnih.gov
The isocyanate produced can be readily hydrolyzed to form the corresponding primary amine, trans-2-phenylcyclopropylamine, or it can be reacted with other nucleophiles like alcohols to form carbamates. google.comwikipedia.org For example, reacting the isocyanate with tert-butanol (B103910) can yield Boc-protected amines, which are valuable intermediates in organic synthesis. wikipedia.orgnih.gov
Table 2: Key Steps in the Curtius Rearrangement for Isocyanate Synthesis
| Step | Reactant | Reagent | Intermediate/Product |
|---|---|---|---|
| 1. Acid Chloride Formation | trans-2-Phenylcyclopropanecarboxylic acid | Thionyl chloride | trans-2-Phenylcyclopropanecarbonyl chloride |
| 2. Acyl Azide Formation | trans-2-Phenylcyclopropanecarbonyl chloride | Sodium azide | trans-2-Phenylcyclopropanecarbonyl azide |
| 3. Rearrangement | trans-2-Phenylcyclopropanecarbonyl azide | Heat | This compound |
While the Curtius rearrangement is a primary method, other synthetic routes to isocyanates are applicable to cyclopropyl (B3062369) systems. The Hofmann rearrangement, for instance, converts a primary amide to an isocyanate intermediate using a strong oxidant like sodium hypobromite. wikipedia.org This method could be applied to trans-2-phenylcyclopropane carboxamide. google.com
The Schmidt reaction offers another pathway, where a carboxylic acid reacts with hydrazoic acid to yield an isocyanate. wikipedia.org The Lossen rearrangement involves the conversion of a hydroxamic acid to an isocyanate. wikipedia.org Phosgenation, the reaction of an amine with phosgene (B1210022) or a phosgene equivalent like triphosgene, is a common industrial method for isocyanate production and can be applied to cyclopropylamines. wikipedia.orgorgsyn.orggoogle.com Non-phosgene methods are also gaining traction due to safety concerns, such as the thermal decomposition of carbamates. nih.gov A one-pot synthesis of isocyanates from alkyl halides has been developed using a Staudinger–aza-Wittig reaction. beilstein-journals.org
Methodological Advancements in Asymmetric Synthesis of Phenylcyclopropyl Scaffolds
The development of asymmetric methods to synthesize chiral phenylcyclopropane derivatives has been a significant area of research. These methods aim to produce enantiomerically pure or enriched compounds, which are crucial for various applications.
Chiral secondary amine catalysts based on a phenylcyclopropane scaffold have been designed and synthesized. thieme-connect.com These catalysts have proven effective in promoting asymmetric reactions, such as syn-selective Mannich reactions. thieme-connect.com Another approach involves the use of chiral auxiliaries combined with substrate-directable reactions in a sequence of aldol-cyclopropanation-retro-aldol reactions to achieve the stereoselective synthesis of enantiopure cyclopropane carboxaldehydes. rsc.org
Organocatalysis has also been employed for the asymmetric synthesis of cyclopropane derivatives. nih.gov Furthermore, enantioselective synthesis of orthogonally protected trans-cyclopropane γ-amino acids has been achieved through intramolecular ring closure. rsc.org These advancements provide powerful tools for accessing specific stereoisomers of phenylcyclopropane-containing molecules.
Elucidation of Reaction Mechanisms and Organic Transformations Involving Trans 2 Phenylcyclopropyl Isocyanate
Mechanistic Pathways of Isocyanate Group Reactions
The isocyanate group (–N=C=O) is characterized by a central carbon atom that is highly electrophilic due to its position between two electronegative atoms, nitrogen and oxygen. mdpi.com This inherent electronic property makes it a prime target for nucleophilic attack, leading to a variety of addition reactions.
The reaction of isocyanates with alcohols to form carbamates (urethanes) is a cornerstone of polyurethane chemistry. nih.gov This transformation proceeds via nucleophilic addition of the alcohol's hydroxyl group to the electrophilic carbonyl carbon of the isocyanate. The mechanism can vary depending on the reaction conditions, particularly the presence and nature of catalysts. rsc.org
In the absence of a catalyst, the reaction is often proposed to proceed through a concerted mechanism involving a four-membered cyclic transition state. nih.govresearchgate.net The alcohol adds across the N=C bond, where the N=C=O group bends, activating the carbon for the formation of a new C-O bond while the alcohol's H-O bond breaks and a new N-H bond forms simultaneously. nih.gov
Base-catalyzed additions follow more complex pathways. Depending on the acidity of the nucleophile (HX) and the strength of the base catalyst (B), three fundamental mechanisms are proposed rsc.org:
Mechanism I (Anionic): For acidic nucleophiles like phenols, the base first deprotonates HX to form a more potent anionic nucleophile (X⁻), which then attacks the isocyanate. rsc.org
Mechanism II (Concerted): For moderately acidic nucleophiles like common alcohols, the reaction can occur in a single concerted step where the base facilitates proton transfer from the alcohol as the oxygen attacks the isocyanate carbon. rsc.org
Mechanism III (Stepwise): For less acidic but more nucleophilic reactants like amines, the nucleophile adds directly to the isocyanate to form a zwitterionic intermediate, followed by a base-catalyzed proton transfer. rsc.org
In the specific case of trans-2-Phenylcyclopropyl isocyanate reacting with an alcohol (R'OH), the product is the corresponding carbamate (B1207046). The reaction involves the attack of the alcohol's oxygen on the isocyanate carbon, with the hydrogen transferring to the nitrogen, resulting in the stable carbamate linkage. This reaction can be influenced by an in situ formed isocyanate intermediate generated via an E1cb-type mechanism under basic conditions. nih.gov
| Catalyst Type | Proposed Mechanism | Typical Nucleophile | Reference |
|---|---|---|---|
| None | Concerted via 4-membered transition state | Alcohols | nih.govresearchgate.net |
| Base (Strong) | Anionic (Mechanism I) | Phenols, Acidic Alcohols | rsc.org |
| Base (Moderate) | Concerted (Mechanism II) | Common Alcohols | rsc.org |
| Base | Stepwise (Mechanism III) | Amines | rsc.org |
Computational chemistry, particularly density functional theory (DFT), provides profound insights into the reaction mechanisms of isocyanates. nih.govacs.org Studies modeling the reaction between phenyl isocyanate (a close structural analog) and alcohols like methanol (B129727) have successfully characterized the potential energy surface for urethane (B1682113) formation. nih.govresearchgate.net
These models typically identify three key structures along the reaction pathway nih.gov:
Reactant Complex (RC): A pre-reaction complex forms where the alcohol is hydrogen-bonded to the nitrogen of the isocyanate group. researchgate.net
Transition State (TS): This is the highest energy point on the reaction coordinate. In the concerted, catalyst-free mechanism, the transition state is a four-membered ring-like structure where the O-C and N-H bonds are partially formed, and the O-H bond is partially broken. nih.gov
Product (P): The final stable carbamate molecule.
In catalyzed reactions, additional intermediates can be identified. For example, in the presence of a base catalyst like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), a trimolecular complex forms, followed by a transition state for proton transfer, leading to an intermediate where the protonated catalyst is hydrogen-bonded to the nitrogen of the newly formed carbamate linkage. researchgate.net These computational studies allow for the precise calculation of activation energy barriers and reaction energetics, which are crucial for understanding reactivity. nih.govresearchgate.net
| Structure | Description | Key Interactions (Phenyl Isocyanate + Methanol Model) | Reference |
|---|---|---|---|
| Reactant Complex (RC) | Initial association of reactants | Hydrogen bond between methanol's -OH and isocyanate's N atom | nih.govresearchgate.net |
| Transition State (TS) | Peak of the energy barrier | Partially formed C-O and N-H bonds; partially broken O-H bond in a cyclic arrangement | nih.govresearchgate.net |
| Intermediate (IM) | Stable species in catalyzed stepwise reactions | Protonated catalyst hydrogen-bonded to the nascent carbamate | researchgate.net |
| Product (P) | Final carbamate | Fully formed urethane linkage | nih.govresearchgate.net |
Hydrogenation is a chemical reaction that adds hydrogen across double or triple bonds, typically in the presence of a catalyst. wikipedia.org The isocyanate group in this compound contains two double bonds (N=C and C=O) and can be reduced under hydrogenation conditions. The process is commonly carried out using heterogeneous catalysts like nickel, palladium, or platinum. wikipedia.org
The generally accepted mechanism for heterogeneous catalysis involves the following steps wikipedia.org:
Adsorption: The isocyanate molecule and molecular hydrogen (H₂) are adsorbed onto the surface of the metal catalyst.
Dissociation: The H-H bond in H₂ breaks, and the individual hydrogen atoms bind to the catalyst surface.
Hydrogen Addition: The adsorbed hydrogen atoms are sequentially transferred to the atoms of the double bond. For an isocyanate, this can lead to the reduction of the N=C bond to form a secondary amine derivative or reduction of the entire functionality.
Desorption: The final, saturated product molecule detaches from the catalyst surface.
While direct hydrogenation of the isocyanate group is possible, a common industrial strategy involves first converting the aromatic isocyanate to a more stable urethane, followed by hydrogenation of the aromatic ring, and subsequent cleavage back to an aliphatic isocyanate. google.com
Cyclopropyl (B3062369) Ring Reactivity and Transformations
The cyclopropyl group is a three-membered carbocycle with significant ring strain (approximately 27.5 kcal/mol). This inherent strain makes it susceptible to ring-opening reactions under various conditions, a reactivity that is modulated by substituents on the ring.
The cleavage of the cyclopropane (B1198618) ring can be initiated by thermal, photochemical, or chemical means. The direction of ring-opening is often governed by electronic and stereoelectronic factors. core.ac.uk In systems like this compound, the phenyl group plays a crucial role. Its ability to stabilize adjacent radical, cationic, or anionic intermediates through resonance can significantly influence which C-C bond in the ring cleaves.
In the reductive cleavage of conjugated cyclopropyl ketones, for instance, the bond that breaks is the one that leads to the more stable intermediate. core.ac.uk Similarly, in catalytic asymmetric ring-opening reactions, the regioselectivity is controlled by the interaction of the substrate with the catalyst. rsc.org Electronic perturbations from the phenyl substituent can lower the activation energy for ring-opening and direct the cleavage to the bond that allows for maximum stabilization of the resulting intermediate.
The cyclopropyl group is frequently used as a mechanistic probe because cyclopropylcarbinyl intermediates (radicals and cations) undergo very rapid characteristic rearrangements. vt.edu The presence of ring-opened products in a reaction involving a cyclopropyl-containing starting material is strong evidence for the involvement of such intermediates. nih.gov
Radical Intermediates: A radical generated adjacent to the cyclopropyl ring, known as a cyclopropylcarbinyl radical, undergoes an extremely fast ring-opening rearrangement to form a homoallylic radical. This process is often used to "trap" radical intermediates in a reaction mechanism. For the trans-2-phenylcyclopropyl moiety, formation of a radical at the carbon bearing the isocyanate group would likely lead to a rapid ring-opening to form a more stable, delocalized radical.
Cationic Intermediates: The cyclopropylcarbinyl cation is even more prone to rearrangement than the corresponding radical. Compelling experimental and theoretical evidence suggests that the cyclopropyl cation itself is not a stable species but rather a transition state that proceeds through a disrotatory ring-opening to form the highly stable allyl cation. researchgate.netosti.gov Therefore, any reaction pathway for this compound that generates a positive charge on the carbon adjacent to the ring would be expected to result in immediate and irreversible ring-opening to form a cinnamyl-type cation, stabilized by the phenyl group.
Stereochemical Investigations of Trans 2 Phenylcyclopropyl Isocyanate
Diastereoisomeric Purity and Separation Strategies for trans and cis Isomers
The synthesis of 2-phenylcyclopropyl derivatives often results in a mixture of trans and cis diastereomers. The trans isomer is typically the thermodynamically more stable and desired product. However, the presence of the cis isomer as an impurity can be problematic, particularly in pharmaceutical applications where stereochemical purity is essential. google.com For instance, in the case of the related amine, cis impurities can diminish the therapeutic benefits of the desired trans enantiomer. google.com Therefore, effective separation strategies are crucial.
Separation is often performed on precursor molecules, such as 2-phenylcyclopropanecarboxylic acid, before the final conversion to the isocyanate. google.com One established method involves fractional crystallization. This technique exploits the different solubilities of the diastereomers. For example, the trans isomer of 2-phenylcyclopropanecarboxylic acid can be selectively crystallized from a solution, leaving the more soluble cis isomer behind in the mother liquor. google.com While effective, this process can involve significant yield loss due to the repeated recrystallizations required to achieve high diastereomeric purity. google.com
Modern chromatographic techniques offer powerful alternatives for separating cis and trans isomers. researchgate.net High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are widely used for their high resolution and efficiency. nih.govresearchgate.net These methods can be applied to separate not only the final isocyanate products but also their precursors, often with greater efficiency and recovery than classical crystallization. researchgate.netchromforum.org The choice of the stationary phase (e.g., C18, silica) and mobile phase is critical for achieving optimal separation. researchgate.netchromforum.org
| Separation Strategy | Principle | Applicable To | Notes |
|---|---|---|---|
| Fractional Crystallization | Difference in solubility between diastereomers. google.com | 2-Phenylcyclopropanecarboxylic acid (precursor) | The pure trans isomer crystallizes while the cis isomer remains in solution. google.com |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a stationary and a mobile phase. nih.gov | Precursors and final isocyanate product. | Can offer high resolution for isomers with subtle structural differences. researchgate.net |
| Supercritical Fluid Chromatography (SFC) | Uses supercritical CO₂ as the mobile phase, often providing better resolution and faster separations than HPLC. researchgate.net | Precursors and final isocyanate product. | Considered an environmentally friendly technique. researchgate.net |
Enantiomeric Resolution Techniques for Chiral trans-2-Phenylcyclopropyl Derivatives
The trans isomer of 2-phenylcyclopropyl isocyanate is a racemic mixture, consisting of two non-superimposable mirror-image enantiomers. The separation of these enantiomers, a process known as chiral or enantiomeric resolution, is essential when the desired properties are specific to a single enantiomer. wikipedia.org
A classical and widely used method for resolving chiral amines, the direct precursors to the isocyanates, is through the formation of diastereomeric salts. wikipedia.org This involves reacting the racemic amine with a single enantiomer of a chiral resolving agent, such as tartaric acid. google.com This reaction creates a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, including solubility. mdpi.com These salts can then be separated by fractional crystallization. google.comwikipedia.org After separation, the desired enantiomer of the amine is recovered by removing the chiral resolving agent, typically through treatment with a base. wikipedia.org
In addition to classical resolution, chiral column chromatography is a powerful and versatile technique for separating enantiomers. mdpi.comnih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. mdpi.com Both HPLC and SFC can be configured for chiral separations and are widely applied in the pharmaceutical field for both analytical and preparative scale separations. nih.govmdpi.com
| Resolution Technique | Principle | Applicable To | Notes |
|---|---|---|---|
| Crystallization of Diastereomeric Salts | Conversion of a racemic mixture into diastereomers with different physical properties (e.g., solubility) by using a chiral resolving agent. wikipedia.orgmdpi.com | trans-2-Phenylcyclopropylamine (precursor) | A common resolving agent is tartaric acid, which forms salts that can be separated by crystallization. google.com |
| Chiral Column Chromatography (e.g., HPLC, SFC) | Differential interaction of enantiomers with a chiral stationary phase. mdpi.com | trans-2-Phenylcyclopropylamine (precursor), final isocyanate product. | Offers high efficiency and can be used for both analytical and preparative purposes. nih.gov |
Influence of Stereochemistry on Reaction Pathways and Selectivity
The specific three-dimensional arrangement of atoms in trans-2-phenylcyclopropyl isocyanate profoundly influences its reactivity and the stereochemical outcome of its reactions. The trans configuration places the phenyl group and the isocyanate group on opposite sides of the rigid cyclopropane (B1198618) ring. This fixed geometry is key to its chemical behavior.
One of the most significant factors is steric hindrance. The bulky phenyl group effectively blocks one face of the cyclopropane ring, directing the approach of incoming reagents to the less hindered face. This steric control is a fundamental principle in stereoselective synthesis, allowing for the predictable formation of a specific stereoisomer in the product. mdpi.com For example, in addition reactions to the cyclopropane ring or reactions involving adjacent atoms, the reagent will preferentially attack from the side opposite the phenyl group.
Furthermore, the electronic properties of the substituents and the cyclopropane ring itself play a role. The cyclopropane ring has unique electronic characteristics, exhibiting some properties of a double bond. The interaction between the phenyl group's π-system and the "bent" bonds of the cyclopropane ring can influence the electron density and reactivity of the isocyanate group. The stereochemical relationship between these groups determines the extent of this electronic communication.
The importance of stereochemistry is underscored by the different biological activities observed for the enantiomers of the related compound, trans-2-phenylcyclopropylamine. google.com The (-)-enantiomer was found to have a comparable therapeutic effect to the racemic mixture but with substantially fewer side effects, highlighting that biological systems can distinguish between subtle stereochemical differences. google.com This biological selectivity is a direct consequence of the specific three-dimensional interactions between each enantiomer and its biological target, a principle that originates from the underlying stereoselectivity of chemical reactions.
Computational and Theoretical Chemistry Studies of Trans 2 Phenylcyclopropyl Isocyanate
Quantum Chemical Analysis of Molecular Structure and Electronic Properties
A quantum chemical analysis of trans-2-phenylcyclopropyl isocyanate would provide fundamental insights into its molecular and electronic structure. Standard computational methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, could be employed to determine the optimized geometry of the molecule. This would yield precise data on bond lengths, bond angles, and dihedral angles, offering a three-dimensional picture of the molecule's structure.
Furthermore, these analyses would elucidate key electronic properties. The calculation of the molecular orbital (MO) energy levels, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO gap provides an approximation of the molecule's chemical reactivity and kinetic stability.
Table 1: Hypothetical Data from Quantum Chemical Analysis of this compound
| Property | Predicted Parameter | Significance |
| Geometric Parameters | ||
| C-N (isocyanate) bond length | ~1.35 Å | Characterizes the bond between the cyclopropyl (B3062369) ring and the isocyanate group. |
| N=C (isocyanate) bond length | ~1.20 Å | Reflects the double bond character of the central isocyanate carbon. |
| C=O (isocyanate) bond length | ~1.15 Å | Indicates the double bond character of the carbonyl group. |
| Phenyl-Cyclopropyl Dihedral Angle | Variable | Determines the relative orientation of the two ring systems. |
| Electronic Properties | ||
| HOMO Energy | e.g., -7.5 eV | Indicates the energy of the highest energy electrons available for reaction. |
| LUMO Energy | e.g., -0.5 eV | Indicates the energy of the lowest energy empty orbital available to accept electrons. |
| HOMO-LUMO Gap | e.g., 7.0 eV | A larger gap would suggest higher stability and lower reactivity. |
| Dipole Moment | e.g., ~3.0 D | Quantifies the overall polarity of the molecule, influencing intermolecular interactions. |
Note: The values presented in this table are illustrative examples and not based on actual published research.
Density Functional Theory (DFT) Investigations of Reaction Pathways
Density Functional Theory (DFT) is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, DFT calculations could be used to explore various reaction pathways, such as its reaction with nucleophiles (e.g., alcohols to form urethanes, or amines to form ureas). These investigations would involve mapping the potential energy surface of the reaction, identifying transition states, and calculating activation energies.
By modeling the interaction of the isocyanate with a reactant, researchers could determine whether the reaction proceeds through a concerted or a stepwise mechanism. The calculated activation barriers would provide a quantitative measure of the reaction rate, allowing for comparisons between different reaction pathways or the effects of catalysts.
Conformational Analysis and Stereoelectronic Effects
The presence of the phenyl and isocyanate groups on the cyclopropyl ring introduces the possibility of different conformations. A thorough conformational analysis, likely using DFT methods, would identify the most stable conformers of this compound. This would involve rotating the phenyl and isocyanate groups relative to the cyclopropane (B1198618) ring and calculating the relative energies of the resulting geometries.
Stereoelectronic effects, which describe how the spatial arrangement of orbitals influences the properties and reactivity of a molecule, would be a key focus of such a study. For instance, the orientation of the phenyl ring's π-system relative to the cyclopropane ring's Walsh orbitals could significantly impact the molecule's electronic properties and reactivity. Similarly, the orientation of the isocyanate group could be influenced by interactions with the adjacent phenyl ring.
Prediction of Reactivity Profiles through Theoretical Modeling
Theoretical modeling can provide valuable predictions about the reactivity of a molecule. For this compound, this would involve calculating various reactivity descriptors derived from quantum chemical or DFT calculations.
One important tool is the calculation of the molecular electrostatic potential (MEP) surface. The MEP map would visually indicate the electron-rich and electron-poor regions of the molecule. For an isocyanate, the carbon atom of the N=C=O group is expected to be highly electrophilic and thus susceptible to nucleophilic attack. The oxygen and nitrogen atoms would be regions of negative potential.
Furthermore, Fukui functions or other local reactivity descriptors could be calculated to provide a more quantitative prediction of the most reactive sites for electrophilic, nucleophilic, and radical attack. This information is invaluable for understanding and predicting the regioselectivity of its reactions.
Applications of Trans 2 Phenylcyclopropyl Isocyanate As a Chemical Synthon
Derivatization Strategies for Functional Group Transformations
The isocyanate moiety of trans-2-phenylcyclopropyl isocyanate is a versatile handle for introducing a variety of other functional groups. The primary strategies involve nucleophilic addition reactions across the carbon-nitrogen double bond, leading to stable adducts. These transformations are fundamental in organic synthesis for building molecular complexity.
Key derivatization reactions include the formation of ureas, carbamates, and amides.
Synthesis of Ureas: Isocyanates react cleanly and efficiently with primary or secondary amines to form substituted ureas. wikipedia.org This reaction is a common and reliable method for urea (B33335) synthesis, proceeding through the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the isocyanate. wikipedia.orgmdpi.com The resulting products are stable and this method is tolerant of a wide range of functional groups. organic-chemistry.org
Synthesis of Carbamates: The reaction of isocyanates with alcohols yields carbamates (also known as urethanes). nih.gov This transformation is a cornerstone of polyurethane chemistry but is equally important on a smaller scale for synthesizing individual carbamate (B1207046) molecules. The reaction involves the addition of the alcohol's hydroxyl group to the isocyanate. organic-chemistry.orgorganic-chemistry.org This process can be catalyzed to facilitate the reaction with less reactive alcohols.
Synthesis of Amides: While less common than the reactions with amines and alcohols, isocyanates can react with carboxylic acids to produce amides. nih.gov This reaction proceeds through a decarboxylative coupling mechanism, where an unstable mixed carbamic-carboxylic anhydride (B1165640) intermediate is formed, which then loses carbon dioxide to yield the final amide product. researchgate.net
The table below summarizes these key derivatization strategies for the isocyanate group.
| Reactant Type | Functional Group Formed | General Reaction Scheme |
|---|---|---|
| Amine (R'-NH₂) | Substituted Urea | R-NCO + R'-NH₂ → R-NH-C(O)-NH-R' |
| Alcohol (R'-OH) | Carbamate (Urethane) | R-NCO + R'-OH → R-NH-C(O)-O-R' |
| Carboxylic Acid (R'-COOH) | Amide | R-NCO + R'-COOH → R-NH-C(O)-R' + CO₂ |
Role in the Synthesis of Complex Organic Molecules
The electrophilic nature and ability to participate in pericyclic reactions make this compound a useful building block for synthesizing more complex molecules, particularly heterocyclic systems. Cycloaddition reactions are a powerful class of reactions for forming cyclic compounds in a highly controlled and often stereospecific manner. nih.gov
Isocyanates can act as dienophiles or dipolarophiles in various cycloaddition reactions, allowing for the construction of four, five, and six-membered rings. libretexts.orgmdpi.com The phenylcyclopropyl moiety adds steric and electronic features that can influence the regioselectivity and stereoselectivity of these reactions.
[2+2] Cycloadditions: Isocyanates can undergo [2+2] cycloaddition reactions with electron-rich alkenes or ketenes to form four-membered β-lactam rings. mdpi.com These reactions can be promoted thermally or photochemically. libretexts.org
[3+2] Cycloadditions (Dipolar Cycloadditions): In the presence of 1,3-dipoles such as nitrile oxides or azides, the isocyanate group can participate in [3+2] cycloadditions to furnish five-membered heterocyclic rings.
[4+2] Cycloadditions (Diels-Alder Reactions): The C=N bond within the isocyanate group can act as a dienophile in Diels-Alder reactions with conjugated dienes. This reaction yields six-membered nitrogen-containing heterocycles. The stereochemistry of the reaction often follows the Alder Endo Rule, which governs the orientation of substituents in the product. libretexts.org
The table below outlines the types of cycloaddition reactions the isocyanate group can participate in.
| Reaction Type | Reactant Partner | Resulting Ring System |
|---|---|---|
| [2+2] Cycloaddition | Alkene, Ketene | Four-membered heterocycle (e.g., β-lactam) |
| [3+2] Cycloaddition | 1,3-Dipole (e.g., Azide) | Five-membered heterocycle |
| [4+2] Cycloaddition | Conjugated Diene | Six-membered heterocycle |
Advanced Spectroscopic Characterization Methodologies for Structural Elucidation and Purity Assessment
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
A COSY experiment establishes proton-proton coupling relationships through chemical bonds, allowing for the assignment of protons within the cyclopropyl (B3062369) ring and their correlation to the phenyl group. longdom.org The NOESY experiment, on the other hand, identifies protons that are close in space, which is fundamental for stereochemical assignment. libretexts.org In the trans isomer, a Nuclear Overhauser Effect (NOE) would be expected between the proton on the carbon bearing the phenyl group and the proton on the carbon bearing the isocyanate group that are on the same side of the cyclopropane (B1198618) ring. Conversely, in the cis isomer, a stronger NOE would be observed between the protons on the carbons bearing the phenyl and isocyanate groups that are on opposite faces of the ring.
The expected ¹H NMR and ¹³C NMR chemical shifts for the cyclopropyl protons are influenced by the stereochemistry. In the trans configuration, the protons on the cyclopropane ring typically exhibit distinct chemical shifts and coupling constants. The vicinal coupling constants (³J) between the cyclopropyl protons are particularly informative; generally, the ³J(cis) is larger than the ³J(trans).
To illustrate the expected NMR data, the following table presents hypothetical ¹H and ¹³C NMR chemical shifts for trans-2-Phenylcyclopropyl isocyanate, based on known data for similar phenylcyclopropane derivatives.
| Atom | Hypothetical ¹H NMR Chemical Shift (ppm) | Hypothetical ¹³C NMR Chemical Shift (ppm) |
| C1 (CH-NCO) | 3.0 - 3.2 | 35 - 40 |
| C2 (CH-Ph) | 2.3 - 2.5 | 30 - 35 |
| C3 (CH₂) | 1.2 - 1.6 | 15 - 20 |
| Phenyl-H | 7.1 - 7.4 | 125 - 140 |
| NCO | - | 120 - 125 |
Mass Spectrometry (MS) Techniques for Molecular Characterization (beyond basic identification)
Advanced mass spectrometry techniques are essential for the detailed molecular characterization of reactive compounds like this compound, going beyond simple molecular weight determination. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental composition of the molecule and its fragments. Techniques such as quadrupole time-of-flight (Q-TOF) or Orbitrap mass analyzers are employed for this purpose. mdpi.comnih.govnih.gov
Tandem mass spectrometry (MS/MS), or collision-induced dissociation (CID), is used to study the fragmentation pathways of the molecule. mdpi.com By selecting the molecular ion and subjecting it to fragmentation, a characteristic pattern is obtained that can be used for structural elucidation and to differentiate it from its isomers. While specific MS/MS data for this compound is not extensively documented, the fragmentation patterns can be predicted based on the known behavior of related aromatic and isocyanate compounds. hnxb.org.cn
The primary fragmentation would likely involve the isocyanate group and the phenylcyclopropane moiety. Potential fragmentation pathways include:
Loss of the NCO group as a radical or as HNCO.
Cleavage of the cyclopropane ring.
Rearrangement reactions followed by fragmentation.
The following table outlines the expected high-resolution mass-to-charge ratios for the parent ion and potential key fragments of this compound.
| Ion | Formula | Expected m/z |
| [M]⁺ | C₁₀H₉NO⁺ | 159.0684 |
| [M-NCO]⁺ | C₉H₉⁺ | 117.0704 |
| [C₆H₅]⁺ | C₆H₅⁺ | 77.0391 |
Chromatographic Methods for Purity Determination and Isomer Separation
Chromatographic techniques are fundamental for assessing the purity of this compound and for separating it from its cis isomer and any enantiomeric impurities. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly employed methods. nih.govresearchgate.net
For the separation of the cis and trans diastereomers, both GC and HPLC can be effective. In GC, the choice of the stationary phase is critical for achieving separation. A non-polar or medium-polarity column, such as one based on 5% phenyl polysiloxane, would likely provide good resolution between the two isomers due to differences in their boiling points and interactions with the stationary phase. nih.govresearchgate.net In HPLC, normal-phase chromatography on a silica (B1680970) or alumina (B75360) column, or reversed-phase chromatography on a C18 column, could be optimized to separate the diastereomers. researchgate.net
The separation of the enantiomers of the trans isomer requires the use of a chiral stationary phase (CSP) in either GC or HPLC. researchgate.netvt.edu Chiral HPLC is a widely used and effective technique for enantioseparation. youtube.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often successful in resolving a wide range of chiral compounds. nih.gov The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol, is crucial for optimizing the separation.
Capillary electrophoresis (CE) represents an alternative high-efficiency technique for the separation of isomers. usp.orgmdpi.comnih.govmdpi.com Chiral CE, which involves the addition of a chiral selector (such as a cyclodextrin) to the background electrolyte, can be a powerful method for enantiomeric resolution. mdpi.com
The following table summarizes potential chromatographic methods for the analysis of this compound.
| Technique | Stationary Phase/Selector | Typical Mobile Phase/Carrier Gas | Application |
| Gas Chromatography (GC) | 5% Phenyl Polysiloxane | Helium | Purity determination, cis/trans isomer separation |
| High-Performance Liquid Chromatography (HPLC) | C18 (Reversed-Phase) | Acetonitrile/Water | Purity determination, cis/trans isomer separation |
| Chiral High-Performance Liquid Chromatography (Chiral HPLC) | Polysaccharide-based CSP | Hexane/Isopropanol | Enantiomer separation of the trans isomer |
| Chiral Capillary Electrophoresis (Chiral CE) | Cyclodextrin derivative | Phosphate buffer | Enantiomer separation of the trans isomer |
Q & A
Q. What are the established synthetic routes for trans-2-phenylcyclopropyl isocyanate, and how do reaction conditions influence yield?
this compound is typically synthesized via cyclopropanation of styrene derivatives followed by isocyanate functionalization. A one-pot method for its incorporation into indole-carboxylate analogs has been reported, involving condensation of cyclopropane precursors with activated carbonyl intermediates under anhydrous conditions . Key factors affecting yield include temperature control (≤0°C for cyclopropane stability), solvent polarity (e.g., dichloromethane or THF), and stoichiometric ratios of carbodiimide coupling agents. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical to isolate the isocyanate from side products like ureas.
Q. How can the structural integrity of this compound be validated post-synthesis?
Characterization relies on a combination of:
- NMR : Distinct H-NMR signals for cyclopropane protons (δ 1.2–1.8 ppm, multiplet) and isocyanate carbonyl (no direct proton signal but inferred via IR).
- IR spectroscopy : Sharp peak at ~2250–2270 cm (N=C=O stretch).
- Mass spectrometry : Molecular ion peaks matching the molecular weight (e.g., [M+H] for CHNO at 160.18 g/mol) .
- X-ray crystallography (if crystalline): Confirms cyclopropane geometry and isocyanate orientation .
Q. What reaction mechanisms govern the reactivity of this compound with nucleophiles?
The strained cyclopropane ring increases electrophilicity at the isocyanate group. Reaction with alcohols proceeds via a two-step mechanism:
Nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate.
Proton transfer and release of CO.
Steric hindrance from the trans-phenyl group slows reactions with bulky nucleophiles (e.g., tert-butanol). Kinetic studies using microreactors suggest activation energies comparable to phenyl isocyanate (30–52 kJ/mol), though cyclopropane strain may lower barriers in specific cases .
Advanced Research Questions
Q. How does the trans-2-phenylcyclopropyl group influence receptor binding in medicinal chemistry applications?
In A adenosine receptor (A3AR) agonists, the trans-2-phenylcyclopropyl moiety enhances binding affinity by:
- Conformational restriction : Preorganizes the ligand for optimal receptor interaction.
- Hydrophobic interactions : The phenyl group occupies a lipophilic pocket near transmembrane helix 5.
SAR studies show that N6-substitution with this group improves selectivity over A and A receptors by >100-fold . Computational docking (e.g., SILCS FragMaps) further validates overlap of the cyclopropane with apolar regions and hydrogen-bond acceptor sites (e.g., T780, S804 in mGluR5) .
Q. How can contradictions in reported biological activity data for trans-2-phenylcyclopropyl derivatives be resolved?
Discrepancies in antiviral activity (e.g., lack of efficacy in umifenovir analogs) may arise from:
- Assay variability : Differences in cell lines (e.g., Vero vs. HEK293) or viral strains.
- Concentration thresholds : Toxicity (MCC = 100 µg/mL for indole-carboxylate analogs) may mask antiviral effects at lower doses .
- Enantiomeric purity : Unresolved racemic mixtures in early studies.
Proposed solutions include: - Dose-response profiling across multiple concentrations.
- Chiral separation (e.g., HPLC with amylose columns) to isolate active enantiomers.
- Standardized protocols for viral titer quantification (e.g., plaque assays vs. colorimetric methods) .
Q. What computational strategies are effective for designing this compound derivatives with enhanced metabolic stability?
- Molecular dynamics (MD) simulations : Predict metabolic hotspots (e.g., CYP450 oxidation sites on the cyclopropane).
- Quantum mechanical (QM) calculations : Assess strain energy (~25–30 kcal/mol for cyclopropanes) and its impact on reactivity.
- Docking with metabolizing enzymes : Identify sites for prodrug modification (e.g., replacing labile ester groups with amides) .
Methodological Recommendations
- For kinetic studies : Use microreactor systems to achieve precise temperature control and real-time monitoring of isocyanate-alcohol reactions .
- For SAR optimization : Combine SILCS FragMap docking with synthetic accessibility scores to prioritize derivatives .
- For resolving data conflicts : Adopt multi-parametric assays (e.g., cytotoxicity + viral load quantification) and report raw data alongside normalized results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
